molecular formula C15H21N3O2S2 B5550523 (1S,5R)-3-(2-methylsulfanyl-1,3-thiazole-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-(2-methylsulfanyl-1,3-thiazole-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5550523
M. Wt: 339.5 g/mol
InChI Key: AWAJMSIXCIQUEX-WDEREUQCSA-N
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Description

(1S,5R)-3-(2-methylsulfanyl-1,3-thiazole-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C15H21N3O2S2 and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one is 339.10751927 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

Studies have focused on the synthesis and structural analysis of compounds related to "(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one". For instance, research by Eremeev et al. explored the reaction of 1,3-thiazolidine-4-carboxylic and 1,4-tetrahydro-thiazine-3-carboxylic acid esters with isocyanates and isothiocyanates, leading to the formation of heterocyclic derivatives, including thia-diazabicyclo compounds. The study highlighted the synthesis process and provided insights into the three-dimensional structures of the resulting compounds through x-ray diffraction analysis (Eremeev et al., 1985).

Potential Biological Activities

Further research delves into the exploration of derivatives of 3,6-diazabicyclo compounds for potential biological applications. For example, Geiger et al. synthesized bicyclic σ receptor ligands demonstrating cytotoxic activity against human tumor cell lines, indicating the potential for these compounds in cancer therapy. The study provided a detailed account of the synthesis process, structural elucidation, and biological evaluation of these ligands (Geiger et al., 2007).

Antimicrobial and Anticancer Agents

Darwish et al. aimed at the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. The study synthesized derivatives and evaluated their antibacterial and antifungal activities, showing promising results (Darwish et al., 2014). Another study by Gomha et al. focused on synthesizing thiazole and thiadiazole derivatives with anticancer activities, indicating the potential pharmaceutical applications of these compounds (Gomha et al., 2017).

Coordination Chemistry and Ligand Properties

Comba et al. explored the synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands. This research is relevant for understanding the complexation behaviors of bicyclic compounds with various metal ions, providing a foundation for further exploration of their applications in medicinal chemistry and material science (Comba et al., 2016).

Properties

IUPAC Name

(1S,5R)-3-(2-methylsulfanyl-1,3-thiazole-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-3-6-18-11-5-4-10(13(18)19)7-17(8-11)14(20)12-9-22-15(16-12)21-2/h9-11H,3-8H2,1-2H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAJMSIXCIQUEX-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=CSC(=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CSC(=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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